Home > Products > Screening Compounds P90653 > 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid
2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid -

2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid

Catalog Number: EVT-5408955
CAS Number:
Molecular Formula: C12H10FN3O2
Molecular Weight: 247.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[(3-Fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid is a synthetic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds []. They play a significant role in scientific research, particularly in the development of enzyme inhibitors and exploration of structure-activity relationships in various biological systems [, , ].

Mechanism of Action

While the provided papers don't directly analyze the mechanism of action of 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid, related pyrimidine derivatives have been studied for their interactions with enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) [, , , , ]. These studies suggest potential mechanisms involving competitive or non-competitive inhibition of these enzymes.

Applications
  • Enzyme Inhibition Studies: Exploring its potential to inhibit enzymes like DHFR and TS, crucial for nucleotide biosynthesis and cell growth [, , , , ].
  • Structure-Activity Relationship Studies: Investigating how modifications to its structure impact its interactions with biological targets like enzymes or receptors [, , , ].
  • Development of Chemical Probes: Synthesizing derivatives for use as tools to study biological processes or validate drug targets [].

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This compound was unexpectedly synthesized through a ring closure reaction involving sulfuric acid. It exhibited antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []

Relevance: Although structurally distinct from 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid, this compound highlights the exploration of various heterocyclic scaffolds containing fluorine substituents for potential antimicrobial activity. The presence of a fluorinated phenyl ring in both compounds suggests a possible shared interest in exploring the impact of fluorine substitution on biological activity. []

3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters

Compound Description: This class of dihydropyrimidine calcium channel blockers exhibits potent antihypertensive activity. Research specifically focused on understanding the activity of compound 5 (a modestly active dihydropyrimidine calcium channel blocker), which was found to be metabolized into more potent compounds, including 6 and 7. Compound 7 and its aryl-substituted analogues emerged as potential orally effective antihypertensive agents. []

Relevance: These compounds share a dihydropyrimidine core structure with 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid. The variations in substituents at the 3 and 4 positions of the pyrimidine ring in these compounds, compared to the target compound, illustrate the exploration of structure-activity relationships within this chemical class. Furthermore, the identification of active metabolites emphasizes the importance of metabolic considerations in drug development. []

3-Substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters

Compound Description: This class of compounds represents potent dihydropyrimidine calcium channel blockers, designed to improve the potency of previously studied 2-heteroalkyl-1,4-dihydropyrimidines. Research highlighted that ortho, meta-disubstituted aryl derivatives within this class were more potent. Notably, the study revealed a significant difference in activity between enantiomers of dihydropyrimidine 3j, exceeding a 1000-fold difference, emphasizing the importance of stereochemistry for activity. []

Relevance: These compounds share a dihydropyrimidine core structure with 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid, further emphasizing the exploration of this scaffold for its potential in targeting calcium channels. The emphasis on the stereochemistry of these dihydropyrimidines is particularly interesting, suggesting that chirality might also play a role in the activity of 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid. []

2-[(4-[[[Dialkylamino)alkyl]amino]-6-methyl-2-pyrimidinyl)amino]benzimidazoles

Compound Description: This series of compounds was synthesized and evaluated for antimalarial activity. Several compounds within this series displayed potent activity against Plasmodium berghei and Plasmodium gallinaceum. Compound 29 emerged as a particularly promising candidate, demonstrating high potency and advancing to preclinical studies. []

Relevance: While structurally distinct from 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid, these compounds highlight the exploration of diverse heterocyclic scaffolds for antimalarial activity. The shared presence of a substituted pyrimidine ring in both cases, albeit with different substitution patterns and linkages, underscores the interest in this heterocycle in medicinal chemistry. []

2-Amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol

Compound Description: This compound is an inhibitor of both dihydrofolic reductase (DHFR) and thymidylate synthetase (TS). It has served as a starting point for synthesizing various analogs to study the structure-activity relationship, particularly the role of the bridge between the pyrimidyl and phenyl moieties and the contribution of different functional groups. [, , , , ]

Relevance: This compound shares a 2-amino-6-methyl-4-pyrimidinol core structure with 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid, differing in the substituent at the 5-position. This similarity suggests a potential shared interest in exploring the biological activity of this core structure. The research on this compound and its analogs has provided valuable insights into the structural features important for DHFR and TS inhibition, which could inform the design and development of new inhibitors, including potential modifications to 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid. [, , , , ]

Compound Description: This compound, an analog of 2-amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol, exhibits a cross-over specificity, demonstrating at least tenfold greater inhibitory activity against TS compared to DHFR. []

Relevance: This compound, with its close structural similarity to 2-amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol, provides further insight into the structure-activity relationship of this class of compounds. The presence of a sulfur atom instead of the hydroxyl group in 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid suggests a possible avenue for structural modification and exploration of changes in biological activity. []

Compound Description: These compounds are analogs of 2-amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol, where the 4-hydroxyl group and 6-methyl group are replaced with amino groups. While less effective against TS, they exhibit improved DHFR inhibition compared to the parent compound. Notably, they bind to DHFR with similar affinity as the substrate, dihydrofolate. []

Relevance: These triaminopyrimidine analogs, although lacking the 4-hydroxyl group, emphasize the importance of the 2,4-diamino-pyrimidine motif present in 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid for potential DHFR inhibitory activity. This structural similarity suggests that the target compound may also exhibit DHFR inhibitory activity and could be further explored for optimization. []

2-Amino-5-(3-phenylpropylamino)-6-methyl-4-pyrimidinol

Compound Description: This compound is an analog of 2-amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol, where the nitrogen directly attached to the propyl chain lacks a phenyl ring. This compound displays potent TS inhibitory activity comparable to the parent compound and 2-amino-6-methyl-5-(4-phenylbutyl)-4-pyrimidinol. []

Relevance: This compound further strengthens the importance of the 2-amino-6-methyl-4-pyrimidinol core for TS inhibition, as seen in 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid. The absence of the phenyl ring directly attached to the nitrogen in the side chain suggests that this structural feature may not be essential for TS inhibitory activity, offering potential flexibility for modifications at that position in the target compound. []

2-Amino-6-methyl-5-(4-phenylbutyl)-4-pyrimidinol

Compound Description: This compound is an analog of 2-amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol, where the alkyl chain between the amino group and the phenyl ring is extended by one carbon atom. []

Relevance: This compound shares the core 2-amino-6-methyl-4-pyrimidinol structure with 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid. The comparison of its activity to analogs with varying alkyl chain lengths can provide valuable information regarding the optimal chain length for biological activity. []

2,4-Diamino-6-methyl-5-(4-phenylbutyl)pyrimidine

Compound Description: This pyrimidine derivative is structurally related to 2-amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol and its analogs, showing significantly greater potency as a DHFR inhibitor compared to the triaminopyrimidine analog IX. []

Relevance: Although lacking the 4-hydroxyl group present in 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid, this compound highlights the influence of substituents on the pyrimidine ring on DHFR inhibitory activity. The comparative analysis of its activity to other analogs offers valuable insight into the structure-activity relationship for this class of compounds, potentially guiding the design of new DHFR inhibitors based on the target compound. []

N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic Acid

Compound Description: This compound, a classical antifolate, displays potent dual inhibition of human TS and human DHFR. []

Relevance: Although structurally distinct from 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid, this compound highlights the exploration of similar biological targets. The presence of a pyrimidine ring, albeit within a thieno[2,3-d]pyrimidine system, suggests a possible shared interest in exploring different heterocyclic scaffolds for dual TS and DHFR inhibitory activity. []

Compound Description: This series of nonclassical antifolates, analogs of the aforementioned classical antifolate, was synthesized and evaluated for their dual inhibitory activity against TS and DHFR. While exhibiting moderate potency against human TS, the 4-nitrophenyl analogue emerged as the most potent within the series, demonstrating strong dual inhibitory activity against human TS and DHFR. []

Relevance: Despite the structural differences from 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid, these compounds emphasize the exploration of similar biological targets. This suggests that 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid could potentially be modified to target TS and DHFR. The structure-activity relationship information obtained from this series, particularly the potency of the 4-nitrophenyl analogue, offers valuable insights for designing new inhibitors. []

Compound Description: This compound, a classical dual inhibitor of TS and DHFR, exhibits potent activity against both human TS and human DHFR. The introduction of a 6-ethyl substituent significantly enhances both the potency and the spectrum of tumor inhibition compared to its 6-methyl analogue. []

Relevance: This classical antifolate, although structurally different from 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid, highlights the exploration of similar biological targets. The presence of a 6-alkyl substituent on the thieno[2,3-d]pyrimidine ring and its impact on activity offers a potential point of comparison for 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid, suggesting the potential exploration of different alkyl substituents at the 6-position for modulating activity. []

Compound Description: This series of nonclassical analogues was developed as potential dual TS and DHFR inhibitors and antitumor agents. []

Relevance: While structurally distinct from 2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid, these compounds share the exploration of dual TS and DHFR inhibition as a therapeutic strategy. The information gleaned from the structure-activity relationships within this series can provide insights for designing and optimizing new inhibitors, potentially including modifications to the target compound. []

Properties

Product Name

2-[(3-fluorophenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid

IUPAC Name

2-(3-fluoroanilino)-6-methylpyrimidine-4-carboxylic acid

Molecular Formula

C12H10FN3O2

Molecular Weight

247.22 g/mol

InChI

InChI=1S/C12H10FN3O2/c1-7-5-10(11(17)18)16-12(14-7)15-9-4-2-3-8(13)6-9/h2-6H,1H3,(H,17,18)(H,14,15,16)

InChI Key

HVWBXUHXFVYUBB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NC2=CC(=CC=C2)F)C(=O)O

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=CC=C2)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.